molecular formula C13H16INO B2998077 N-cyclohexyl-3-iodobenzamide CAS No. 313976-31-7

N-cyclohexyl-3-iodobenzamide

Cat. No.: B2998077
CAS No.: 313976-31-7
M. Wt: 329.181
InChI Key: TZIFYQLTGGDUCW-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-iodobenzamide: is an organic compound with the molecular formula C13H16INO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Amidation Reactions: The amide group can undergo further functionalization through reactions with other reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the iodine atom.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce iodoarenes or other oxidized derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-3-iodobenzamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological systems. It may also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where the iodine atom can impart specific properties like increased density or radiopacity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-iodobenzamide depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

    N-cyclohexylbenzamide: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.

    3-iodobenzamide: Lacks the cyclohexyl group, affecting its solubility and interaction with other molecules.

    N-cyclohexyl-4-iodobenzamide: Similar but with the iodine atom at the fourth position, which can influence its chemical behavior and biological activity.

Uniqueness: N-cyclohexyl-3-iodobenzamide is unique due to the presence of both the cyclohexyl and iodine substituents. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various synthetic and research applications.

Biological Activity

N-cyclohexyl-3-iodobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and medicine, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H14I N
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 313976-31-7

The presence of the iodine atom and the cyclohexyl group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions, which may affect various biological targets.
  • Interaction with Proteins : The compound may interact with specific proteins or enzymes, potentially inhibiting their activity or altering their function. This is particularly relevant in studies involving sigma receptors, where ligands have shown cytotoxic properties against cancer cell lines .
  • Radiolabeling Applications : It can serve as a precursor for radiolabeled compounds used in imaging studies, enhancing the understanding of biological processes in vivo.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)25.0Induction of apoptosis
OVCAR-3 (Ovarian)30.5Inhibition of cell proliferation
COV318 (Ovarian)28.0Cell cycle arrest

These findings suggest that this compound may act by inducing apoptosis or inhibiting proliferation pathways in cancer cells .

Sigma Receptor Interaction

This compound has been studied for its binding affinity to sigma receptors, which are implicated in various neurodegenerative diseases and pain management. The compound exhibits selectivity for sigma receptors, indicating potential therapeutic applications in treating conditions such as neuropathic pain .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
N-cyclohexylbenzamideLacks iodineLower reactivity; less effective against cancer cells
3-IodobenzamideLacks cyclohexyl groupReduced solubility; different interaction profile
N-cyclohexyl-4-iodobenzamideIodine at position 4Different reactivity; potential for altered activity

The presence of both the cyclohexyl and iodine substituents in this compound enhances its steric hindrance and reactivity compared to these related compounds .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 cells, suggesting a potential role as an anti-breast cancer agent.
  • Neuroprotective Effects : Another investigation into its effects on neurodegenerative models indicated that the compound may provide neuroprotection through sigma receptor modulation, opening avenues for further research into pain management therapies .

Properties

IUPAC Name

N-cyclohexyl-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIFYQLTGGDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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